MFCD18314883
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314883 involves the reaction of 3-chloro-4-methoxycarbonylbenzaldehyde with 2-hydroxybenzaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction. The mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
MFCD18314883 undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-(3-Chloro-4-methoxycarbonylphenyl)-2-carboxyphenol.
Reduction: 6-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzyl alcohol.
Substitution: 6-(3-Amino-4-methoxycarbonylphenyl)-2-formylphenol.
Scientific Research Applications
MFCD18314883 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD18314883 involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the chloro and methoxycarbonyl groups may influence the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
MFCD18314883 can be compared with other similar compounds such as:
6-(3-Bromo-4-methoxycarbonylphenyl)-2-formylphenol: Similar structure but with a bromo group instead of a chloro group.
6-(3-Chloro-4-methylphenyl)-2-formylphenol: Similar structure but with a methyl group instead of a methoxycarbonyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.
Properties
IUPAC Name |
methyl 2-chloro-4-(3-formyl-2-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-6-5-9(7-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKVDDAPFPWAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685359 |
Source
|
Record name | Methyl 3-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-99-1 |
Source
|
Record name | Methyl 3-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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